REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([S:7][CH2:8][CH2:9][Cl:10])=[N:5][N:4]=[N:3]1.C(OC(C1C=C(C(OCC)=O)NN=1)=O)C.Br[CH2:27][CH2:28][Cl:29].BrCCBr>>[CH3:1][N:2]1[C:6]([CH2:27][CH2:28][Cl:29])([S:7][CH2:8][CH2:9][Cl:10])[N:5]=[N:4][NH:3]1.[CH3:1][N:2]1[C:6]([S:7][CH2:8][CH2:9][Cl:10])=[N:5][N:4]=[N:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=NN=C1SCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NNC(=C1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1NN=NC1(SCCCl)CCCl
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NN=C1SCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |